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Compound of Interest

Compound Name: WEHI-345

Cat. No.: B611805 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor WEHI-
345, focusing on its mechanism of action and application in preclinical models of autoimmune

disease. The information is compiled from peer-reviewed literature and is intended to serve as

a resource for researchers in immunology and drug discovery.

Core Mechanism of Action: Selective RIPK2
Inhibition
WEHI-345 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2),

a critical signaling node in the innate immune system.[1][2][3][4] Unlike inhibitors of RIPK1 that

target necroptosis, WEHI-345 specifically modulates inflammatory pathways downstream of the

Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2.[3][5]

Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2.

This leads to the ubiquitylation of RIPK2, which then serves as a scaffold to activate

downstream signaling complexes, primarily the nuclear factor-κB (NF-κB) and mitogen-

activated protein kinase (MAPK) pathways.[6][7][8] These pathways drive the transcription and

release of pro-inflammatory cytokines and chemokines, such as TNF, IL-6, and IL-8.[1][3]

WEHI-345 functions by binding to the ATP-binding pocket of the RIPK2 kinase domain,

inhibiting its autophosphorylation and subsequent signaling functions.[9] This action delays the
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ubiquitylation of RIPK2 and activation of NF-κB, ultimately preventing the production of

inflammatory mediators.[1][2][3] Even a delay in this signaling cascade has been shown to be

sufficient to completely shut off cytokine production.[10][11]

Caption: WEHI-345 inhibits RIPK2 kinase activity, blocking downstream signaling.

Quantitative Data Summary
The efficacy and selectivity of WEHI-345 have been quantified through various in vitro and in

vivo assays.

Table 1: In Vitro Kinase Inhibition & Binding Affinity
This table summarizes the direct inhibitory activity of WEHI-345 against RIPK2 and its

selectivity over other RIPK family members. IC50 represents the concentration of an inhibitor

where the response is reduced by half, while Kd (dissociation constant) measures binding

affinity.

Target Kinase Assay Type Value Reference(s)

RIPK2 Kinase Assay (IC50) 130 nM [1][4][12]

RIPK2 Binding Assay (Kd) 46 nM [3][9][12]

RIPK1 Binding Assay (Kd) >10,000 nM [3][12]

RIPK4 Binding Assay (Kd) >10,000 nM [3][12]

RIPK5 Binding Assay (Kd) >10,000 nM [3][12]

Table 2: Cellular Activity in Immune Cell Models
This table details the effects of WEHI-345 in relevant cell-based models, demonstrating its

ability to suppress inflammatory responses upon NOD2 stimulation with muramyl dipeptide

(MDP).
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Cell Line /
Type

Concentration Duration Effect Reference(s)

Mouse BMDMs 500 nM 0-8 hours

Potently blocks

MDP-induced

transcription of

TNF and IL-6.

[1][3][12]

Human THP-1

cells
500 nM 0-8 hours

Reduces mRNA

levels of NF-κB

targets (TNF, IL-

8, IL-1β, A20).

[1][3][12]

Mouse Raw

264.7 cells
500 nM Not specified

Inhibits MDP-

induced

autophosphorylat

ion of RIPK2.

[13]

Mouse Raw

264.7 cells
Not specified Not specified

Potently inhibits

MDP-induced

cytokine and

chemokine

secretion.

[3]

Table 3: In Vivo Efficacy in Experimental Autoimmune
Encephalomyelitis (EAE)
This table presents the dosing and observed effects of WEHI-345 in the EAE mouse model, a

standard preclinical model for multiple sclerosis (MS).
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Animal Model Dosage
Administration
Route

Key Outcomes Reference(s)

C57BL/6 Mice
20 mg/kg, twice

daily for 6 days

Intraperitoneal

(i.p.)

Reduced disease

score,

inflammatory

infiltrate, and

histological

score. Improved

body weight.

Reduced

cytokine and

chemokine

levels.

[1][3][9]

C57BL/6 Mice 3-10 mg/kg Not specified

Reduces plasma

levels of TNF

and delays

disease onset.

[12]

Preclinical EAE

Model
Not specified Not specified

Prevented further

progression of

the disease in

50% of cases

when

administered

after symptom

onset.

[10][11]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The

following sections outline the key experimental protocols used to evaluate WEHI-345.

In Vivo: Experimental Autoimmune Encephalomyelitis
(EAE) Model

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.medchemexpress.com/WEHI-345.html
https://www.abmole.com/products/wehi-345.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10028200/
https://www.caymanchem.com/product/23023/wehi-345
https://www.wehi.edu.au/news/new-anti-inflammatory-molecule-could-halt-ms-progression/
https://join.hcplive.com/view/anti-inflammatory-molecule-halts-progression-of-multiple-sclerosis-
https://www.benchchem.com/product/b611805?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


EAE is the most common animal model for human multiple sclerosis.[14] It involves inducing an

autoimmune response against central nervous system antigens, leading to inflammation,

demyelination, and axonal damage.

Animal Model: C57BL/6 male mice are typically used.[1]

Induction of EAE: EAE is induced in mice, a process that typically involves immunization with

a myelin-derived peptide (e.g., MOG₃₅₋₅₅) emulsified in Complete Freund's Adjuvant (CFA),

followed by injections of pertussis toxin.

WEHI-345 Treatment Protocol:

Compound Preparation: WEHI-345 is dissolved in a suitable vehicle for in vivo

administration, such as 10% DMSO and 90% (20% SBE-β-CD in Saline) or 10% DMSO

and 90% Corn Oil.[1]

Dosing Regimen: Once symptoms of EAE appear, treatment is initiated. A common

regimen is 20 mg/kg of WEHI-345 administered via intraperitoneal (i.p.) injection, twice

daily, for a duration of 6 days.[1][3]

Monitoring and Analysis:

Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a

standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).

Histology: At the end of the study, spinal cords are collected for histological analysis to

assess the degree of inflammatory cell infiltration and demyelination.

Cytokine Analysis: Blood plasma or tissue homogenates are analyzed to quantify the

levels of pro-inflammatory cytokines and chemokines.[1][9]
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EAE Experimental Workflow

Phase 1: Induction

Phase 2: Treatment

Phase 3: Analysis

Select C57BL/6 Mice

Induce EAE
(e.g., MOG₃₅₋₅₅ + CFA)

Monitor for Symptom Onset

Randomize into Groups
(Vehicle vs. WEHI-345)

Administer WEHI-345
(20 mg/kg, i.p., twice daily)

Daily Clinical Scoring

during treatment

Endpoint Tissue Collection
(Spinal Cord, Blood)

Histological Analysis
(Inflammation, Demyelination) Cytokine/Chemokine Profiling

Click to download full resolution via product page

Caption: Workflow for evaluating WEHI-345 efficacy in the EAE mouse model.
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In Vitro: Cellular Assays for RIPK2 Inhibition
Cell-based assays are essential for determining the molecular mechanism of a compound.

Cell Lines:

Mouse Bone Marrow-Derived Macrophages (BMDMs): Primary cells that provide a

physiologically relevant model.

Human THP-1 Monocytic Cells: A widely used human cell line for studying

monocyte/macrophage biology.[1][3]

Mouse Raw 264.7 Macrophage Cells: An immortalized mouse macrophage cell line.[3]

General Protocol:

Cell Culture: Cells are cultured under standard conditions.

Pre-treatment: Cells are pre-incubated with WEHI-345 (e.g., 500 nM) or vehicle control for

a specified time (e.g., 1 hour).[1]

Stimulation: Cells are stimulated with a NOD2 agonist, typically muramyl dipeptide (MDP),

to activate the RIPK2 pathway.[1][3]

Incubation: The cells are incubated for a period ranging from 30 minutes to 8 hours,

depending on the endpoint being measured.[1]

Endpoint Analysis:

Gene Expression: RNA is extracted, and quantitative real-time PCR (qRT-PCR) is

performed to measure the mRNA levels of target genes like TNF, IL6, IL8, etc.[1][3][12]

Protein Phosphorylation: Cell lysates are analyzed by Western blot to detect the

phosphorylation status of RIPK2 (e.g., at Ser176) as a direct marker of its activation.[12]

Cytokine Secretion: The cell culture supernatant is collected and analyzed by ELISA or

other immunoassays to measure the concentration of secreted cytokines.[3]
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Conclusion
WEHI-345 is a well-characterized, selective inhibitor of RIPK2 kinase activity. Preclinical data

strongly support its therapeutic potential in autoimmune and inflammatory conditions where the

NOD-RIPK2 signaling axis is a key driver of pathology. In the EAE model of multiple sclerosis,

WEHI-345 has demonstrated the ability to ameliorate disease severity and reduce

inflammation.[2][10] Its specific mechanism of action, which involves dampening, rather than

completely blocking, a critical innate immune signaling pathway, highlights a promising strategy

for the development of novel anti-inflammatory therapeutics. Further investigation into the

efficacy of WEHI-345 and other RIPK2 inhibitors in a broader range of autoimmune disease

models is warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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